N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Beschreibung
N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazolopyridine core, an oxadiazole ring, and a tert-butyl group
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-20(2,3)22-15(27)12-26-19(28)25-11-7-10-14(17(25)23-26)18-21-16(24-29-18)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJPDUFUGMMUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and hydrazine derivatives.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a suitable precursor such as a hydrazide and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a phenyl halide and a suitable nucleophile.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide and a suitable base.
Formation of the Acetamide Moiety: The acetamide moiety is introduced through an acylation reaction using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide involves scaling up the laboratory synthesis to a larger scale. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to form corresponding hydrolyzed products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, nucleophiles, and electrophiles.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives, and hydrolysis reactions may yield hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The molecular formula of N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is C₁₈H₁₈N₄O₃. Its structure features a triazole ring fused with a pyridine derivative and an oxadiazole moiety, which contributes to its biological activities.
Molecular Weight
The molecular weight of this compound is approximately 342.36 g/mol.
Medicinal Chemistry
N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that compounds with similar structural features exhibit inhibitory effects on various cancer cell lines.
Case Study: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazole and triazole were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated that modifications to the oxadiazole group significantly enhanced the anti-proliferative activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Compounds containing oxadiazole and triazole rings have been reported to possess broad-spectrum antimicrobial properties.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research has also indicated that N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on animal models showed that the administration of this compound led to a significant reduction in inflammation markers such as TNF-alpha and IL-6 in induced arthritis models. The findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been hypothesized that the antioxidant properties associated with its chemical structure could help mitigate oxidative stress in neuronal cells.
Research Findings
In vitro studies have demonstrated that N-tert-butyl derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure. The protective mechanism appears to involve the modulation of intracellular antioxidant levels .
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide can be compared with other similar compounds, such as:
Triazolopyridine Derivatives: Compounds with a triazolopyridine core, such as 2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide.
Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as 3-phenyl-1,2,4-oxadiazole-5-yl derivatives.
Acetamide Derivatives: Compounds with an acetamide moiety, such as N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-acetamide.
Biologische Aktivität
N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tert-butyl group
- A 1,2,4-oxadiazole moiety
- A triazolo-pyridine framework
The molecular formula is with a molecular weight of approximately 366.42 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole structures. For instance:
- Cytotoxicity Against Cancer Cell Lines :
- N-tert-butyl derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the micromolar range. For example, compounds similar to N-tert-butyl exhibited IC50 values of 0.65 µM against MCF-7 cells .
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of p53 pathways and caspase cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-tert-butyl derivative | MCF-7 | 0.65 | Apoptosis induction |
| Similar compound | U937 | 10.38 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. N-tert-butyl compounds have been evaluated for their antibacterial and antifungal activities:
- Antibacterial Studies :
- Compounds derived from oxadiazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported a series of oxadiazole derivatives with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various bacterial strains .
Anti-inflammatory Effects
Compounds similar to N-tert-butyl have also shown promise in anti-inflammatory assays:
- Inhibition of Cyclooxygenase Enzymes :
- Some derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated that certain derivatives had better selectivity for COX-2 over COX-1, suggesting potential for reduced side effects in anti-inflammatory therapies .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Oxadiazole Derivatives :
- Molecular Docking Studies :
Q & A
Q. What are the key synthetic routes for preparing N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of precursors like hydrazides with nitriles under acidic conditions (e.g., polyphosphoric acid) .
- Triazolopyridine core assembly : Coupling reactions using reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the triazole and pyridine moieties .
- Acetamide functionalization : Nucleophilic substitution or amidation with tert-butylamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) . Reaction conditions (e.g., 60–80°C, inert atmosphere) must be tightly controlled to avoid side products .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical methods include:
- NMR spectroscopy : Confirms proton environments and connectivity, particularly for the oxadiazole (δ 8.1–8.5 ppm) and triazole (δ 7.8–8.2 ppm) aromatic regions .
- Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of the triazolopyridine-oxadiazole hybrid structure?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps, while dichloromethane improves oxadiazole cyclization .
- Catalyst selection : Lewis acids like ZnCl₂ accelerate triazole ring closure, reducing reaction time from 24 h to 8 h .
- Temperature gradients : Staged heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates . Yield improvements from 45% to 72% have been reported via these adjustments .
Q. How can computational modeling predict the compound’s binding affinity for target proteins?
- Docking studies : Tools like AutoDock Vina simulate interactions with receptors (e.g., kinase domains), identifying key binding residues (e.g., hydrogen bonds with the oxadiazole group) .
- QSAR models : Correlate substituent effects (e.g., tert-butyl steric bulk) with activity trends, guiding structural modifications .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting conformational flexibility in the acetamide side chain .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments in crowded aromatic regions .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography : Provides definitive structural confirmation, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .
Methodological Challenges
Q. How are reaction intermediates stabilized to prevent degradation during multi-step synthesis?
- Protection/deprotection : tert-Butyl groups are introduced early to shield reactive amines, with TFA (trifluoroacetic acid) used for final deprotection .
- Low-temperature storage : Intermediates sensitive to oxidation (e.g., hydrazides) are stored at –20°C under argon .
- In-line purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates unstable intermediates .
Q. What safety protocols mitigate risks associated with handling reactive intermediates?
- PPE : Nitrile gloves and fume hoods are mandatory due to potential irritants (e.g., chlorinated solvents) .
- Waste management : Quench reactive byproducts (e.g., azides) with aqueous NaNO₂ before disposal .
- Emergency procedures : Immediate rinsing with PBS (pH 7.4) for skin/eye contact, followed by medical evaluation .
Biological Evaluation
Q. How is the compound’s pharmacokinetic profile assessed in preclinical studies?
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic half-life, with CYP450 inhibition screened via fluorogenic substrates .
- Permeability : Caco-2 cell monolayers predict intestinal absorption, often revealing moderate permeability (Papp ~2 × 10⁻⁶ cm/s) due to the tert-butyl group .
- Plasma protein binding : Equilibrium dialysis shows >90% binding, necessitating dose adjustments in vivo .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Fragment-based design : Replace the phenyl group in the oxadiazole ring with pyridyl to reduce hydrophobic interactions with non-target kinases .
- Prodrug approaches : Mask the acetamide as an ester to enhance tissue specificity, with esterases activating the drug in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
